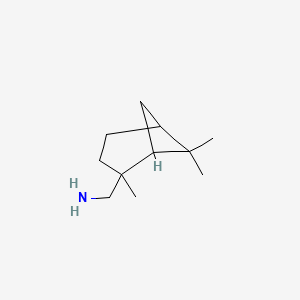
Cis-(Pinan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-(Pinan-2-ylmethyl)amine: is an organic compound with the molecular formula C10H19N. It is a bicyclic amine derived from pinane, a compound found in the essential oils of various plants. The structure of this compound includes a bicyclo[3.1.1]heptane framework with an amine group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-(Pinan-2-ylmethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of pinan-2-ylmethyl chloride with ammonia or a primary amine under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Cis-(Pinan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are common reagents for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl groups.
Scientific Research Applications
Cis-(Pinan-2-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for asymmetric synthesis .
Biology:
- Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
- Used in the synthesis of biologically active compounds for pharmaceutical research .
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its role in drug delivery systems and targeted therapies .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of Cis-(Pinan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cis-(Pinan-2-ylmethyl)amine can be compared with other similar compounds, such as:
Trans-(Pinan-2-ylmethyl)amine: Differing in stereochemistry, this compound has distinct physical and chemical properties.
Bicyclo[3.1.1]heptane derivatives: Other derivatives of bicyclo[3.1.1]heptane with various functional groups can be compared in terms of reactivity and applications
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in asymmetric synthesis and chiral chemistry .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-4-5-11(3,7-12)9(10)6-8/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
NKOAXFJPHBJQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)(C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















